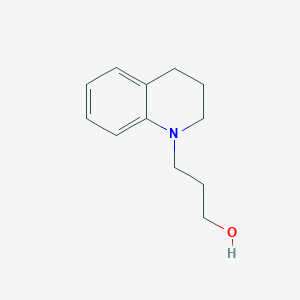
3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL, also known as DHQ-PRO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DHQ-PRO is a chiral building block that can be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
THIQs, closely related to the chemical structure , demonstrate broad therapeutic potential. Initially recognized for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism in mammals. Their anticancer properties have been notably recognized, with trabectedin (a THIQ derivative) receiving US FDA approval for treating soft tissue sarcomas. This highlights the versatility of THIQs and their derivatives in drug discovery, potentially extending to infectious diseases such as malaria, tuberculosis, and various viral infections, including HIV and HSV (Singh & Shah, 2017).
Organic Light-Emitting Diodes (OLEDs)
The compound's framework is also instrumental in the development of organic semiconductors, particularly for OLED applications. The structural versatility of THIQ-related compounds allows for their use in NIR emitters, contributing to advancements in organic optoelectronics. This application underlines the importance of such structures in creating metal-free infrared emitters for OLEDs, showcasing the compound's relevance beyond pharmaceuticals into material science (Squeo & Pasini, 2020).
Medicinal Chemistry Insights
Further emphasizing the compound's medicinal importance, derivatives of 8-hydroxyquinoline, which share structural similarities with the target compound, have shown significant biological activities. These derivatives have been explored for synthetic modifications to develop potent drugs for cancer, HIV, and neurodegenerative disorders treatment, highlighting the scaffold's utility in creating broad-spectrum drug molecules (Gupta, Luxami, & Paul, 2021).
Excited State Hydrogen Atom Transfer (ESHAT)
The compound and its derivatives serve as crucial subjects in studying excited-state hydrogen atom transfer (ESHAT) reactions. These studies provide insights into the reaction mechanisms and potential applications in photochemistry, offering a fundamental understanding of chemical dynamics and reactivity (Manca, Tanner, & Leutwyler, 2005).
Synthesis of Pyridines and (Iso)quinolines
Research into propargylic alcohols, including structures akin to the target compound, shows their utility in synthesizing pyridines, quinolines, and isoquinolines. These compounds are crucial in medicinal chemistry, highlighting the chemical's role in facilitating the development of biologically active heterocycles (Mishra, Nair, & Baire, 2022).
properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,14H,3-4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKVLPGQUNHQTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518189 |
Source


|
| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroquinolin-1(2H)-YL)propan-1-OL | |
CAS RN |
88014-20-4 |
Source


|
| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

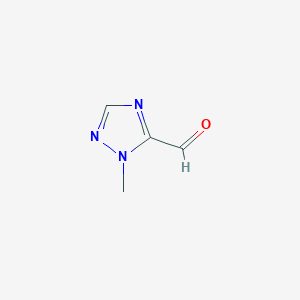
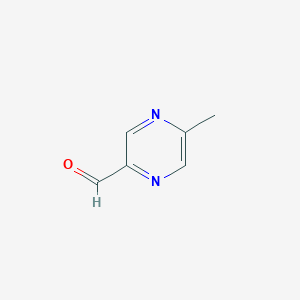
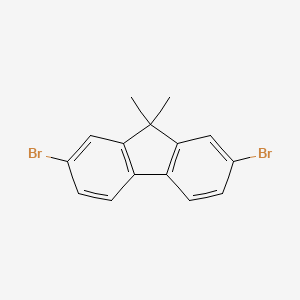
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
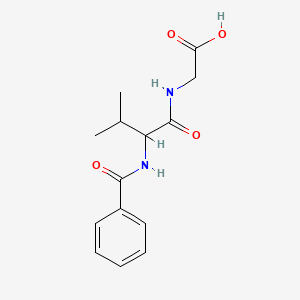
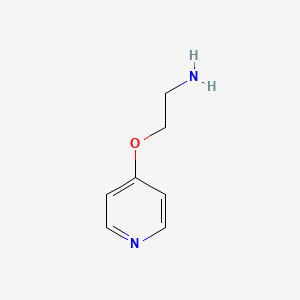

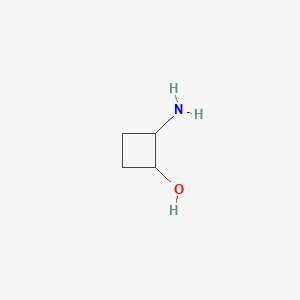
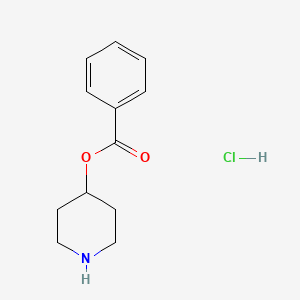
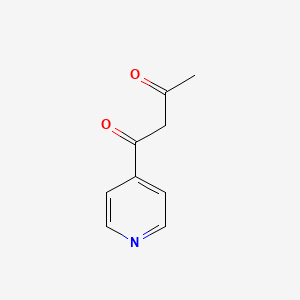
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
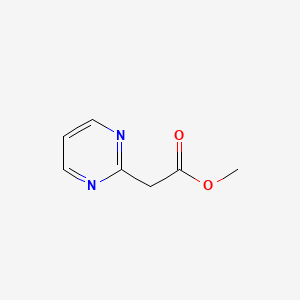
![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)